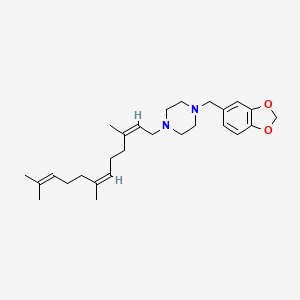

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine is a useful research compound. Its molecular formula is C27H40N2O2 and its molecular weight is 424.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core and a long aliphatic chain. Its molecular formula is C₁₈H₂₉N and it possesses a unique arrangement of double bonds that may influence its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Gastric Antisecretory Activity : Animal studies have shown that this compound acts as a well-tolerated gastric antisecretory agent. It effectively prevents hypersecretion induced by pylorus ligature in rats and guinea pigs without exhibiting anticholinergic activity .

- Ulcer Treatment : The compound has demonstrated significant efficacy in treating various experimental ulcers. Its mechanism appears to involve modulation of gastric secretions and protection of the gastric mucosa .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, its ability to inhibit gastric acid secretion suggests that it may interact with specific receptors or pathways involved in gastric physiology.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Animal Model Studies : In controlled experiments involving rats and guinea pigs, the compound was administered to assess its impact on gastric secretions. Results indicated a significant reduction in acid output without the development of tolerance over repeated doses .

- Efficacy Against Ulcers : Further investigations highlighted the compound's potential in ulcer healing models. It was found to promote healing in induced ulcers by enhancing mucosal defense mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the key findings related to the biological activity of this compound compared to other known compounds:

| Compound Name | Mechanism of Action | Efficacy in Ulcer Treatment | Antisecretory Activity |

|---|---|---|---|

| This compound | Gastric secretion modulation | High | Yes |

| Omeprazole | Proton pump inhibitor | Moderate | Yes |

| Ranitidine | H2 receptor antagonist | High | Yes |

Q & A

Q. Basic: What synthetic strategies are recommended for (Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine, and how is structural confirmation achieved?

Answer:

The synthesis of piperazine derivatives typically involves coupling reactions between substituted piperonyl groups and terpenoid-like chains (e.g., 3,7,11-trimethyl-2,6,10-dodecatrienyl). Key steps include:

- Alkylation or acylation of the piperazine nitrogen atoms using electrophilic reagents.

- Stereoselective control for (Z,Z)-configuration via catalysts like palladium complexes or photochemical methods.

- Purification using column chromatography or recrystallization.

Structural confirmation requires: - Elemental analysis to verify stoichiometry.

- Spectral characterization : 1H/13C NMR to confirm regiochemistry, IR for functional groups, and MS for molecular weight validation .

Q. Basic: How can researchers assess the stability and solubility of this compound under experimental conditions?

Answer:

- Thermodynamic stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Solubility profiling : Use shake-flask methods in solvents (e.g., DMSO, ethanol, aqueous buffers) at varying pH levels.

- Reactivity screening : Test compatibility with oxidizers, acids, and bases to identify hazardous reactions.

Refer to piperazine analogs for predictive behavior; e.g., piperazine carbamate formation in aqueous CO2 solutions can inform solubility in biological buffers .

Q. Advanced: What methodologies resolve contradictions between reduced toxicity and diminished bioactivity in structurally modified piperazine derivatives?

Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., piperonyl vs. aryl groups) to isolate toxicity drivers.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors or viral proteases. Compare with experimental IC50 values.

- Toxicokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to determine if toxicity arises from metabolites .

Q. Advanced: How can the protonation state of the piperazine moiety influence its interaction with biological targets?

Answer:

- pKa determination : Use potentiometric titration (e.g., Sirius T3 platform) to measure basicity. Piperazine typically has two pKa values (~5.5 and ~9.5).

- Protonation-dependent binding : In silico tools (e.g., MoKa) predict how charged states affect receptor interactions. For example, protonated piperazine may enhance binding to 5-HT1A receptors via ionic interactions.

- pH-dependent activity assays : Test bioactivity at physiological pH (7.4) vs. lysosomal pH (4.5) to assess environmental sensitivity .

Q. Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- HPLC with advanced detection : Use Primesep 200 columns (cation-exchange mode) paired with charged aerosol detection (CAD) or LC-MS for non-UV-active analytes.

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue homogenates.

- Validation : Ensure linearity (1–100 µg/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines .

Q. Advanced: What mechanisms underlie the cytotoxic or antiviral potential of this compound?

Answer:

- Apoptosis induction : Screen for caspase-3/7 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., HepG2).

- Antiviral activity : Perform plaque reduction assays (e.g., against CHIKV) and molecular docking to viral targets like CVCP hydrophobic pockets.

- Pathway analysis : Use transcriptomics (RNA-seq) to identify modulated pathways (e.g., NF-κB, MAPK) .

Q. Advanced: How can researchers address conflicting data on antiplatelet vs. CNS activity in piperazine derivatives?

Answer:

- Target selectivity profiling : Compare binding affinities to 5-HT receptors (CNS) vs. platelet ADP receptors (e.g., P2Y12) using radioligand assays.

- Functional assays : Measure serotonin reuptake inhibition (SSRI-like activity) vs. platelet aggregation inhibition (e.g., turbidimetric assays).

- Pharmacophore modeling : Identify structural motifs (e.g., triazene units) that bias activity toward specific targets .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and P95 respirators to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines.

Refer to SDS data for piperazine analogs: e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine requires storage at 2–8°C in inert atmospheres .

Q. Advanced: How does the (Z,Z)-configuration of the dodecatrienyl chain impact biological activity?

Answer:

- Stereochemical analysis : Compare (Z,Z) vs. (E,E) isomers via NOESY NMR to confirm double-bond geometry.

- Bioactivity correlation : Test isomers in parallel assays (e.g., receptor binding, cytotoxicity). For example, (Z,Z)-configurations may enhance membrane permeability due to reduced rigidity.

- Molecular dynamics simulations : Model isomer interactions with lipid bilayers to predict cellular uptake efficiency .

Q. Advanced: What strategies optimize pharmacokinetic properties (e.g., half-life, bioavailability) of this compound?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Cyclodextrin complexation : Improve aqueous stability using β-cyclodextran, as shown for low-toxicity piperazine analogs.

- Metabolic blocking : Fluorinate or methylate vulnerable sites (e.g., benzylic positions) to reduce CYP450-mediated degradation .

Properties

CAS No. |

50419-28-8 |

|---|---|

Molecular Formula |

C27H40N2O2 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |

InChI |

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13- |

InChI Key |

DVJCPEWCHQLAEH-RYPJRAMFSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.